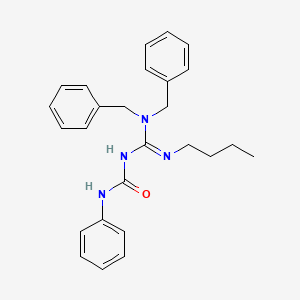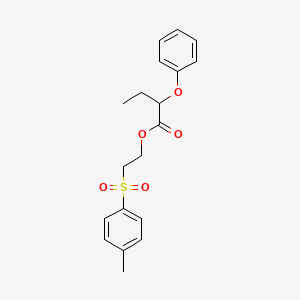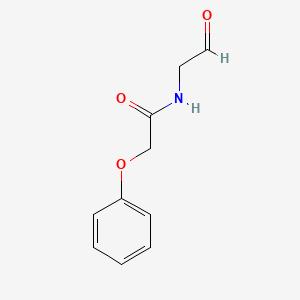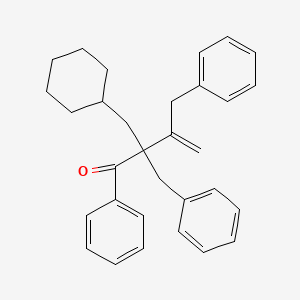
Benzonitrile, 4-(cyclopentyl-2-propenylamino)-2-nitro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzonitrile, 4-(cyclopentyl-2-propenylamino)-2-nitro-: is an organic compound that belongs to the class of benzonitriles This compound is characterized by the presence of a nitrile group attached to a benzene ring, along with a cyclopentyl-2-propenylamino group and a nitro group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzonitrile, 4-(cyclopentyl-2-propenylamino)-2-nitro- typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Amination: The cyclopentyl-2-propenylamino group can be introduced via a nucleophilic substitution reaction. This involves the reaction of a suitable amine with a halogenated precursor.
Nitrile Formation: The nitrile group can be introduced through a dehydration reaction of an amide or by using a cyanation reagent such as sodium cyanide.
Industrial Production Methods
Industrial production of Benzonitrile, 4-(cyclopentyl-2-propenylamino)-2-nitro- may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of oxides or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The benzene ring can undergo electrophilic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon or sodium borohydride are frequently used.
Substitution: Electrophilic reagents such as halogens, sulfonyl chlorides, and alkylating agents are used under acidic or basic conditions.
Major Products Formed
Oxidation: Oxidized derivatives such as nitroso or nitro compounds.
Reduction: Amino derivatives.
Substitution: Various substituted benzonitriles depending on the electrophile used.
Aplicaciones Científicas De Investigación
Benzonitrile, 4-(cyclopentyl-2-propenylamino)-2-nitro-: has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Benzonitrile, 4-(cyclopentyl-2-propenylamino)-2-nitro- involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the amino group can form hydrogen bonds and interact with enzymes or receptors. The compound’s effects are mediated through these interactions, influencing various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
Benzonitrile, 4-(cyclopentyl-2-propenylamino)-2-(trifluoromethyl): Similar structure but with a trifluoromethyl group instead of a nitro group.
Benzonitrile, 4-(cyclopentyl-2-propenylamino)-2-chloro-: Contains a chloro group instead of a nitro group.
Uniqueness
- The presence of the nitro group in Benzonitrile, 4-(cyclopentyl-2-propenylamino)-2-nitro- imparts distinct chemical reactivity and potential biological activity compared to its analogs with different substituents.
Propiedades
Número CAS |
821776-63-0 |
|---|---|
Fórmula molecular |
C15H17N3O2 |
Peso molecular |
271.31 g/mol |
Nombre IUPAC |
4-[cyclopentyl(prop-2-enyl)amino]-2-nitrobenzonitrile |
InChI |
InChI=1S/C15H17N3O2/c1-2-9-17(13-5-3-4-6-13)14-8-7-12(11-16)15(10-14)18(19)20/h2,7-8,10,13H,1,3-6,9H2 |
Clave InChI |
OMMZNMXOANACDD-UHFFFAOYSA-N |
SMILES canónico |
C=CCN(C1CCCC1)C2=CC(=C(C=C2)C#N)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Hydroxy-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione](/img/structure/B12528995.png)

![2-Piperidinethione, 1-[(1R)-2-hydroxy-1-phenylethyl]-6-methyl-, (6S)-](/img/structure/B12528999.png)

![{1-Benzyl-5-[4-(methylsulfanyl)phenyl]-1H-pyrazol-3-yl}methanol](/img/structure/B12529007.png)
![N-{[(4,5-Dimethoxy-2-nitrophenyl)methoxy]carbonyl}-D-methionine](/img/structure/B12529011.png)

![2,4-Dichloro-1-[4-chloro-2-(2-nitrophenoxy)phenoxy]benzene](/img/structure/B12529016.png)

![Methyl 3-iodo-4-[(E)-(pyrrolidin-1-yl)diazenyl]benzoate](/img/structure/B12529023.png)


methanone](/img/structure/B12529066.png)
![3,5-Bis[[(2-aminoacetyl)amino]methyl]benzoic acid](/img/structure/B12529078.png)
